
Benzenesulfonamide, N,N'-1,4-butanediylbis[N,4-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenesulfonamide, N,N’-1,4-butanediylbis[N,4-dimethyl- is a chemical compound commonly used as a crosslinking agent, plasticizer, and stabilizer in various polymer preparations. It enhances the thermal stability, mechanical properties, and chemical resistance of polymers, making it valuable in the production of polyurethanes, epoxy resins, and other polymers .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of Benzenesulfonamide, N,N’-1,4-butanediylbis[N,4-dimethyl- typically involves the reaction of p-toluenesulfonyl chloride with 1,4-butanediamine under suitable reaction conditions. The reaction proceeds as follows:
- p-Toluenesulfonyl chloride and 1,4-butanediamine.
Solvent: Anhydrous solvent such as dichloromethane or chloroform.
Catalyst: Base such as triethylamine or pyridine.
Temperature: Room temperature to moderate heating (25-60°C).
Reaction Time: Several hours to complete the reaction.
The product is then purified through recrystallization or column chromatography to obtain the desired compound .
Industrial Production Methods
In industrial settings, the production of Benzenesulfonamide, N,N’-1,4-butanediylbis[N,4-dimethyl- follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors with precise temperature and pressure control.
Continuous Flow Systems: To ensure consistent product quality and yield.
Automated Purification: Techniques such as distillation, crystallization, and filtration to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
Benzenesulfonamide, N,N’-1,4-butanediylbis[N,4-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfonates.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted sulfonamides or sulfonyl derivatives.
Aplicaciones Científicas De Investigación
Benzenesulfonamide, N,N’-1,4-butanediylbis[N,4-dimethyl- has diverse applications in scientific research:
Chemistry: Used as a crosslinking agent in polymer chemistry to enhance material properties.
Biology: Investigated for its potential as an enzyme inhibitor or binding agent in biochemical assays.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery agent or in the development of new pharmaceuticals.
Industry: Utilized in the production of high-performance polymers, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of Benzenesulfonamide, N,N’-1,4-butanediylbis[N,4-dimethyl- involves its interaction with molecular targets such as enzymes or receptors. The compound can form stable complexes with these targets, leading to inhibition or modulation of their activity. The specific pathways involved depend on the application and the target molecule .
Comparación Con Compuestos Similares
Similar Compounds
Benzenesulfonamide, N,4-dimethyl-: A simpler analog with similar sulfonamide functionality.
N,N’-1,4-butanediylbis[N,4-dimethyl-]sulfonamide: A related compound with different substituents on the sulfonamide group.
Uniqueness
Benzenesulfonamide, N,N’-1,4-butanediylbis[N,4-dimethyl- is unique due to its specific structure, which provides enhanced crosslinking and stabilization properties compared to simpler sulfonamides. Its ability to improve the thermal and mechanical properties of polymers makes it particularly valuable in industrial applications .
Propiedades
Número CAS |
102600-39-5 |
|---|---|
Fórmula molecular |
C20H28N2O4S2 |
Peso molecular |
424.6 g/mol |
Nombre IUPAC |
N,4-dimethyl-N-[4-[methyl-(4-methylphenyl)sulfonylamino]butyl]benzenesulfonamide |
InChI |
InChI=1S/C20H28N2O4S2/c1-17-7-11-19(12-8-17)27(23,24)21(3)15-5-6-16-22(4)28(25,26)20-13-9-18(2)10-14-20/h7-14H,5-6,15-16H2,1-4H3 |
Clave InChI |
JPQIUUJDEPEEQT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N(C)CCCCN(C)S(=O)(=O)C2=CC=C(C=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] thiophene-2-carboxylate](/img/structure/B12003337.png)
![2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide](/img/structure/B12003342.png)



![Benzyl 2-(2-chloro-6-fluorobenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12003372.png)


![N-[2-acetamido-6-(dimethoxymethyl)-5,6,7,8-tetrahydroquinazolin-4-yl]acetamide](/img/structure/B12003410.png)
![[3,4,5-Triacetyloxy-6-(5-methyl-2,4-dioxopyrimidin-1-yl)oxan-2-yl]methyl acetate](/img/structure/B12003418.png)



![N-{4-[(4-aminophenyl)sulfonyl]phenyl}-N-dodecylamine](/img/structure/B12003448.png)
